Methyl 2-methylazetidine-3-carboxylate hydrochloride
CAS No.: 1638761-38-2
Cat. No.: VC6290964
Molecular Formula: C6H12ClNO2
Molecular Weight: 165.62
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1638761-38-2 |
---|---|
Molecular Formula | C6H12ClNO2 |
Molecular Weight | 165.62 |
IUPAC Name | methyl 2-methylazetidine-3-carboxylate;hydrochloride |
Standard InChI | InChI=1S/C6H11NO2.ClH/c1-4-5(3-7-4)6(8)9-2;/h4-5,7H,3H2,1-2H3;1H |
Standard InChI Key | TVJIWRQAMQUMPO-UHFFFAOYSA-N |
SMILES | CC1C(CN1)C(=O)OC.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Configuration
Methyl 2-methylazetidine-3-carboxylate hydrochloride consists of an azetidine ring substituted with a methyl group at the 2-position and a carboxylate ester at the 3-position, forming a hydrochloride salt. The stereochemistry of the methyl and carboxylate groups significantly influences its interactions in biological systems. For instance, the (2S,3R) configuration enhances binding affinity to specific enzymatic targets compared to its stereoisomers.
Table 1: Key Chemical Identifiers
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 165.62 g/mol | |
CAS Number | 2733987-47-6 | |
IUPAC Name | Methyl (2S,3R)-2-methylazetidine-3-carboxylate;hydrochloride | |
SMILES Notation | C[C@H]1C@@HC(=O)OC.Cl |
The azetidine ring’s strain energy (approximately 25–30 kcal/mol) contributes to its reactivity, enabling participation in ring-opening reactions and nucleophilic substitutions. X-ray crystallography studies reveal a puckered ring conformation, with bond angles deviating from ideal tetrahedral geometry due to ring strain.
Synthesis and Manufacturing Processes
Reaction Pathways
The synthesis typically involves esterification of 2-methylazetidine-3-carboxylic acid with methanol in the presence of hydrochloric acid. Key steps include:
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Acid Activation: The carboxylic acid group is protonated, enhancing electrophilicity.
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Nucleophilic Attack: Methanol attacks the activated carbonyl carbon, forming the ester bond.
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Salt Formation: Excess HCl converts the free amine into a hydrochloride salt, improving stability.
Table 2: Optimal Reaction Conditions
Parameter | Optimal Value | Impact on Yield |
---|---|---|
Temperature | 0–5°C | Minimizes side reactions |
pH | 2.5–3.0 | Enhances protonation |
Reaction Time | 4–6 hours | Ensures completion |
Purification involves recrystallization from ethanol-diethyl ether mixtures, achieving >98% purity. Alternative routes, such as microwave-assisted synthesis, are under investigation to reduce reaction times.
Physicochemical Properties
Thermal and Solubility Profiles
The compound exists as a white crystalline solid with a melting point of 142–145°C. It exhibits moderate solubility in polar solvents (e.g., water: 12 mg/mL at 25°C; methanol: 85 mg/mL) . The hydrochloride salt form enhances aqueous solubility compared to the free base, facilitating its use in biological assays.
Reactivity and Chemical Behavior
Functional Group Transformations
The azetidine ring and ester group enable diverse reactions:
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Ring-Opening Polymerization: Under basic conditions, the azetidine ring opens to form polyamines, useful in polymer synthesis.
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Ester Hydrolysis: Treatment with aqueous NaOH yields 2-methylazetidine-3-carboxylic acid, a precursor for further derivatization.
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N-Alkylation: The secondary amine reacts with alkyl halides to form quaternary ammonium salts, relevant in surfactant chemistry.
Applications in Pharmaceutical Research
Neurological Drug Development
The compound’s azetidine moiety mimics natural neurotransmitters, enabling its use in synthesizing GABA receptor modulators . Recent studies highlight its role in creating candidates for epilepsy and anxiety disorders, with IC50 values <10 nM in preclinical models .
Table 3: Pharmacological Applications
Application | Target | Efficacy |
---|---|---|
Anticonvulsants | GABA_A receptors | IC50: 8.2 nM |
Antidepressants | Serotonin transporters | Kd: 12.4 nM |
Agrochemical and Material Science Applications
Pesticide Formulations
Structural analogs of methyl 2-methylazetidine-3-carboxylate hydrochloride inhibit acetylcholinesterase in insects, offering LD50 values of 0.5 µg/mL against Aphis gossypii (cotton aphid) . Its integration into slow-release matrices enhances field longevity by 40% compared to conventional pesticides .
Polymer Synthesis
The compound serves as a monomer for polyazetidines, which exhibit shape-memory properties and biodegradability. Copolymers with ε-caprolactone achieve tensile strengths of 45 MPa, suitable for medical implants.
Hazard | Precautionary Measures |
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Skin Contact | Wear nitrile gloves; wash with soap |
Inhalation | Use fume hood; monitor air quality |
Disposal | Incinerate at >800°C |
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